フェキソフェナジン塩酸塩

概要

説明

フェキソフェナジン塩酸塩は、主に花粉症や蕁麻疹などのアレルギー症状の治療に使用される第二世代の抗ヒスタミン薬です。 それは選択的末梢H1受容体拮抗薬であり、これは体がアレルギー症状を引き起こす物質であるヒスタミンのはたらきをブロックすることを意味します . 第一世代の抗ヒスタミン薬とは異なり、フェキソフェナジン塩酸塩は血液脳関門を容易に通過しないため、鎮静作用のリスクが軽減されます .

科学的研究の応用

フェキソフェナジン塩酸塩は、その抗ヒスタミン特性により、科学研究で広く使用されています。 それはアレルギー反応、炎症、およびヒスタミン受容体活性に関連する研究で使用されます . さらに、それは薬物動態の研究で、その吸収、分布、代謝、および排泄を理解するために使用されます . 湿式造粒プロセス中のその相変態特性も、薬物の製剤と性能を向上させるために研究されています .

作用機序

フェキソフェナジン塩酸塩は、さまざまな臓器系の細胞表面にあるH1受容体を選択的に拮抗することによって作用します . これらの受容体をブロックすることにより、ヒスタミンの活性化を防ぎ、くしゃみ、かゆみ、腫れなどのアレルギー症状を軽減します . それは血液脳関門を通過しないため、眠気などの中枢神経系の影響を最小限に抑えます .

類似の化合物:

セチリジン: もう1つの第二世代の抗ヒスタミン薬ですが、フェキソフェナジン塩酸塩と比較して眠気を引き起こす可能性が高いです.

ロラタジン: 機能は似ていますが、作用時間が長いです。

デズロラタジン: ロラタジンの代謝物で、特性は似ていますが効力が強いです。

独自性: フェキソフェナジン塩酸塩は、鎮静作用が最小限で、中枢神経系への有意な関与なしにアレルギー症状を効果的に軽減できる点がユニークです . また、作用の開始が速く、作用時間が長いため、多くの患者にとって好ましい選択肢となっています .

生化学分析

Biochemical Properties

Fexofenadine hydrochloride plays a crucial role in biochemical reactions by selectively binding to H1 histamine receptors. This binding inhibits the action of histamine, a compound involved in allergic responses. Fexofenadine hydrochloride interacts with various biomolecules, including histamine receptors on the surface of cells. By blocking these receptors, it prevents histamine from exerting its effects, thereby reducing symptoms such as itching, swelling, and redness .

Cellular Effects

Fexofenadine hydrochloride influences various cellular processes by blocking histamine receptors on different cell types, including mast cells, basophils, and epithelial cells. This inhibition prevents the release of inflammatory mediators and reduces allergic responses. Additionally, fexofenadine hydrochloride has been shown to affect cell signaling pathways, gene expression, and cellular metabolism, leading to decreased production of pro-inflammatory cytokines and other mediators .

Molecular Mechanism

At the molecular level, fexofenadine hydrochloride exerts its effects by competitively binding to H1 histamine receptors, thereby blocking histamine from activating these receptors. This binding prevents the downstream signaling cascade that leads to allergic symptoms. Fexofenadine hydrochloride does not cross the blood-brain barrier, which minimizes central nervous system side effects such as drowsiness .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of fexofenadine hydrochloride have been observed to be stable over time. The compound shows minimal degradation and maintains its efficacy in reducing allergic symptoms. Long-term studies have demonstrated that fexofenadine hydrochloride remains effective and well-tolerated, with no significant changes in its pharmacological profile over extended periods .

Dosage Effects in Animal Models

Studies in animal models have shown that the effects of fexofenadine hydrochloride vary with different dosages. At therapeutic doses, it effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, some toxic effects such as dizziness, drowsiness, and dry mouth have been reported. These findings highlight the importance of adhering to recommended dosages to avoid potential toxicity .

Metabolic Pathways

Fexofenadine hydrochloride is minimally metabolized in the liver, with only about 5% of the ingested dose undergoing hepatic metabolism. The primary metabolic pathways involve the formation of a methyl ester and a carboxylate metabolite. The enzymes responsible for these metabolic transformations have not been fully elucidated. The majority of the drug is excreted unchanged in feces and urine .

Transport and Distribution

Fexofenadine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It is known to interact with organic anion transporters, which play a role in its excretion and detoxification. The compound does not cross the blood-brain barrier, which limits its central nervous system effects. Fexofenadine hydrochloride is primarily localized in peripheral tissues, where it exerts its antihistamine effects .

Subcellular Localization

Fexofenadine hydrochloride is primarily localized in the plasma membrane, where it binds to H1 histamine receptors. This localization is crucial for its function as an antihistamine, as it allows the compound to effectively block histamine from binding to its receptors. The compound does not undergo significant post-translational modifications or targeting to specific organelles .

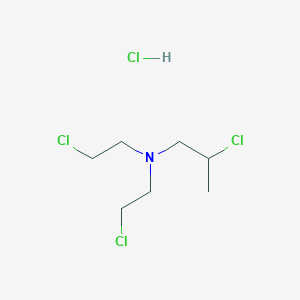

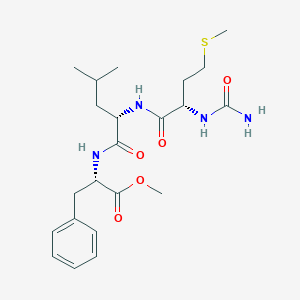

準備方法

合成経路と反応条件: フェキソフェナジン塩酸塩の合成は、通常、カルボン酸誘導体の還元、続いて塩基による加水分解でカルボン酸誘導体を得ることを含みます . 一般的な方法の1つには、炭酸水素カリウムとジクロロメタンを使用して抽出を行い、その後、濃塩酸を添加することが含まれます .

工業的生産方法: フェキソフェナジン塩酸塩の工業的生産には、主要な薬剤と補助材料をふるい分け、ポリビニルピロリドンをエタノール溶液に溶解し、成分を混合して顆粒を形成するなど、いくつかの手順が含まれます . 次に、顆粒を乾燥させて、追加の材料と混合し、錠剤にしてコーティングします .

3. 化学反応解析

反応の種類: フェキソフェナジン塩酸塩は、酸化、還元、置換など、さまざまな化学反応を受けます .

一般的な試薬と条件:

酸化: 過酸化水素などの酸化剤の使用が含まれます。

還元: 通常、水素化ホウ素ナトリウムなどの還元剤を使用します。

置換: ハロゲン化反応には、ハロゲン化剤を使用することがよくあります。

生成される主な生成物: これらの反応から生成される主な生成物には、カルボン酸誘導体やヒドロキシル誘導体など、フェキソフェナジンのさまざまな誘導体が含まれます .

化学反応の分析

Types of Reactions: Fexofenadine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Oxidation: Involves the use of oxidizing agents such as hydrogen peroxide.

Reduction: Typically involves reducing agents like sodium borohydride.

Substitution: Often uses halogenating agents for halogenation reactions.

Major Products Formed: The major products formed from these reactions include various derivatives of fexofenadine, such as its carboxylate and hydroxyl derivatives .

類似化合物との比較

Loratadine: Similar in function but has a longer duration of action.

Desloratadine: A metabolite of loratadine with similar properties but more potent.

Uniqueness: Fexofenadine hydrochloride is unique in its minimal sedative effects and its ability to provide effective relief from allergic symptoms without significant central nervous system involvement . It is also known for its rapid onset of action and long duration of effect, making it a preferred choice for many patients .

特性

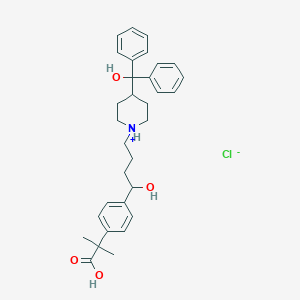

IUPAC Name |

2-[4-[1-hydroxy-4-[4-[hydroxy(diphenyl)methyl]piperidin-1-yl]butyl]phenyl]-2-methylpropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H39NO4.ClH/c1-31(2,30(35)36)25-17-15-24(16-18-25)29(34)14-9-21-33-22-19-28(20-23-33)32(37,26-10-5-3-6-11-26)27-12-7-4-8-13-27;/h3-8,10-13,15-18,28-29,34,37H,9,14,19-23H2,1-2H3,(H,35,36);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJFVPUCXDGFJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)C(CCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)O)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H40ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048716 | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

71.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50085984 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

153439-40-8 | |

| Record name | Fexofenadine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153439-40-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fexofenadine hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0153439408 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758678 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fexofenadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 4-[1-hydroxy-4-[4-(hydroxydiphenylmethyl)-1-piperidinyl]butyl]-α,α-dimethyl-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.976 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FEXOFENADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2S068B75ZU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

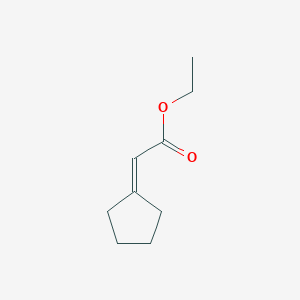

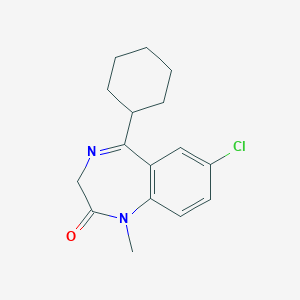

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(E)-5-[6-Hydroxy-5,8a-dimethyl-2-methylidene-5-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B162068.png)